molecular formula C5H7N3 B1361839 2-Methylaminopyrimidine CAS No. 931-61-3

2-Methylaminopyrimidine

Cat. No. B1361839
CAS RN: 931-61-3
M. Wt: 109.13 g/mol
InChI Key: BQNXHDSGGRTFNX-UHFFFAOYSA-N
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Description

2-Methylaminopyrimidine is a chemical compound with the molecular formula C5H7N3 . It is used in laboratory chemicals and the manufacture of chemical compounds .


Synthesis Analysis

Novel 2-aminopyrimidine derivatives were prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .


Molecular Structure Analysis

The molecular structure of 2-Methylaminopyrimidine includes a pyrimidine ring with a methylamine group attached to the 2-position . The molecular weight is 109.13 g/mol .


Chemical Reactions Analysis

2-Methylaminopyrimidine has been found to interact favorably with anions. The dimer of 2-methylaminopyrimidine interacts with the anion more strongly than the monomer due to cooperativity effects between the noncovalent hydrogen bonding and anion-π interactions .


Physical And Chemical Properties Analysis

2-Methylaminopyrimidine has a molecular weight of 109.13 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3. It has a rotatable bond count of 1. Its exact mass and monoisotopic mass are 109.063997236 g/mol. Its topological polar surface area is 37.8 Ų .

Scientific Research Applications

Anion-π Interactions and Solid-State Characterization

García-Raso et al. (2009) investigated the synthesis and solid-state characterization of compounds based on the 2-aminopyrimidine building block, including 2-methylaminopyrimidine. They found that these compounds exhibit significant anion-π interactions, particularly in their dimeric form, which shows stronger interactions due to cooperativity effects between hydrogen bonding and anion-π interactions. This study highlights the potential of 2-methylaminopyrimidine in materials science and crystallography (García-Raso et al., 2009).

Synthesis and Chemical Reactions

Brown (2007) described the successful synthesis of 5-amino-4-methylaminopyrimidine, illustrating the chemical versatility of pyrimidine derivatives. The study provides insights into the monoamination process of pyrimidine compounds, which is crucial for the development of various chemical derivatives for potential applications in pharmaceuticals and agrochemicals (Brown, 2007).

Applications in Fungicide Development

Nagata et al. (2004) explored the fungicidal activities of 2-anilinopyrimidine derivatives, including those with methylamino substituents. Their research led to the development of mepanipyrim, an effective anti-Botrytis agent, showcasing the application of 2-methylaminopyrimidine derivatives in agriculture (Nagata et al., 2004).

Fluorescence Properties in Solvents

Abdullah et al. (2004) conducted a study on the fluorescence properties of 2-alkylaminopyrimidine derivatives, including 2-N-methylaminopyrimidine. The research showed that these derivatives exhibit high fluorescence intensity in polar protic solvents like methanol, indicating their potential use in fluorescence-based applications (Abdullah et al., 2004).

Electrochemical Degradation Studies

Li et al. (2015) studied the electrochemical degradation of 2-diethylamino-6-methyl-4-hydroxypyrimidine (a related compound to 2-methylaminopyrimidine) using a three-dimensional electrodes reactor. Their findings provide insights into the degradation pathways of pyrimidine derivatives and offer potential methods for the treatment of wastewater containing these compounds (Li et al., 2015).

Safety And Hazards

The safety data sheet for 2-Methylaminopyrimidine indicates that it is classified as having acute toxicity (oral, category 4, H302) and can cause skin corrosion/irritation (category 2, H315) .

properties

IUPAC Name

N-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H7N3/c1-6-5-7-3-2-4-8-5/h2-4H,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNXHDSGGRTFNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40295478
Record name 2-Methylaminopyrimidine
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Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Methylaminopyrimidine

CAS RN

931-61-3
Record name N-Methyl-2-pyrimidinamine
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Record name 2-Methylaminopyrimidine
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Record name 2-Methylaminopyrimidine
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Record name 2-Methylaminopyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
121
Citations
DD Perrin, IH Pitman - Australian Journal of Chemistry, 1965 - CSIRO Publishing
… 2-methylaminopyrimidine (identi6ed by its picrate, mp and mixed mp 191'). The residue was freed from 2-methylaminopyrimidine … progressive conversion to 2-methylaminopyrimidine (A, …
Number of citations: 7 www.publish.csiro.au
DJ Brown, BT England - Journal of the Chemical Society C: Organic, 1971 - pubs.rsc.org
… ethanolic methylamine (as with ammonia) to give the 2-methylaminopyrimidine (90yo), identified by mixed mp 2-A mino-5-fihenyljby~imidine.-By analogy with the foregoing route to the …
Number of citations: 8 pubs.rsc.org
DJ Brown, T Teitei - Journal of the Chemical Society (Resumed), 1965 - pubs.rsc.org
… C7H12N4 requires C, 55.2 ; H, 7.95 ; N, 36.8y0) ; 4-chloro-6-dimethylamino-2-methylaminopyrimidine gave 4-dimethylamino-2-methylaminopyrimidine (50y0), mp 98" (lit.,5 98") ; and 4-…
Number of citations: 12 pubs.rsc.org
EC Taylor, PK Loeffler - Journal of the American Chemical Society, 1960 - ACS Publications
A convenient method is described for the synthesis ofpyrazolo [3, 4-d] pyrimidines and purines from l-methyl-4-cyano-5-aminopyrazole (V) and l-methyl-4-amino-5-cyanoimidazole, …
Number of citations: 114 pubs.acs.org
RN Prasad, CW Noell, RK Robins - Journal of the American …, 1959 - ACS Publications
XIV XV XVI XI XII and Fox9 have utilized these general methods for preparation of the parent nucleus. For the synthesis of 2, 8-dimethylpurine (VII), 4, 5-diamino-6-hydroxy-2-…
Number of citations: 25 pubs.acs.org
A Garcia-Raso, FM Alberti, JJ Fiol… - Crystal Growth and …, 2009 - ACS Publications
… involving 2-methylaminopyrimidine and its dimer. We demonstrate that these compounds are able to interact favorably with anions. The dimer of 2-methylaminopyrimidine interacts with …
Number of citations: 37 pubs.acs.org
DJ Brown, NW Jacobsen - Journal of the Chemical Society (Resumed), 1962 - pubs.rsc.org
… 4-hydroxy-2-methylaminopyrimidine (unambiguously made via … 2-methylaminopyrimidine (2.6) and its reversed isomer (2.8), as well as by comparing 4-amino-2-methylaminopyrimidine …
Number of citations: 21 pubs.rsc.org
DJ Brown, PW Ford, MN Paddon-Row - Journal of the Chemical …, 1968 - pubs.rsc.org
… imino-l -methylpyrimidine is unaffected by a tertiary amine (triethylamine) but in a secondary amine (pure diethylamine) it undergoes Dimroth rearrangement to 2-methylaminopyrimidine…
Number of citations: 12 pubs.rsc.org
DJ Brown, JS Harper - Journal of the Chemical Society (Resumed), 1963 - pubs.rsc.org
… hours it approximated to that of authentic 2-methylaminopyrimidine (Fig. 1) except for a … compound and inferred that it was 2-methylaminopyrimidine hydriodide. Made as the methyl …
Number of citations: 44 pubs.rsc.org
WV Curran, RB Angier - Journal of the American Chemical …, 1958 - ACS Publications
… In addition, Brown, et a/., 8 have described the rearrangement of 1-methyl-2-iminopyrimidine hydroiodide to 2-methylaminopyrimidine by the actionof warm aqueous base. Experiments …
Number of citations: 38 pubs.acs.org

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